Glycyrrhisoflavone
Overview
Description
This compound is known for its diverse pharmacological properties, including antioxidant, antimicrobial, and anti-inflammatory effects . Glycyrrhisoflavone has been studied for its potential therapeutic applications, particularly in traditional and modern medicine.
Mechanism of Action
Target of Action
Glycyrrhisoflavone, an active prenylflavonoid, primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body.
Mode of Action
This compound interacts with α-glucosidase by inhibiting its activity . This interaction results in a decrease in the breakdown of complex carbohydrates, potentially impacting glucose metabolism.
Biochemical Pathways
This compound is part of the flavonoid biosynthesis pathway, specifically the isoflavonoid biosynthesis pathway . The enzyme isoflavone synthase (IFS) plays a critical role in this pathway, redirecting intermediates from the general flavonoid pathway to the isoflavonoid pathway . This compound, as an isoflavone, is a product of this pathway.
Result of Action
This compound has been shown to exhibit significant antiviral and anti-inflammatory effects . Its inhibition of α-glucosidase could potentially impact blood glucose levels, making it a compound of interest for metabolic disorders.
Biochemical Analysis
Biochemical Properties
Glycyrrhisoflavone interacts with various enzymes, proteins, and other biomolecules. It is involved in the phenylpropanoid/flavonoid pathway, interacting with enzymes such as phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), and flavanone 3’-hydroxylase (F3’H) . These interactions play a crucial role in the biosynthesis of isoflavones .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has demonstrated anti-inflammatory effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, overexpression of the R2R3-MYB transcription factor AtMYB12 in hairy roots greatly enhanced the production of total flavonoids .
Metabolic Pathways
This compound is involved in the phenylpropanoid/flavonoid pathway . It interacts with enzymes such as PAL, CHS, and F3’H
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyrrhisoflavone can be isolated from the roots of Glycyrrhiza uralensis through a series of extraction and purification steps. The process typically involves:
Extraction: The roots are extracted with 95% ethanol.
Fractionation: The ethanol extract is subjected to Diaion HP-20 column chromatography.
Purification: Further purification is achieved using silica gel column chromatography and preparative high-performance liquid chromatography (HPLC).
Industrial Production Methods: While the industrial production of this compound is not extensively documented, the extraction and purification methods used in laboratory settings can be scaled up for industrial applications. The use of advanced chromatographic techniques ensures the efficient isolation of this compound from licorice roots.
Chemical Reactions Analysis
Types of Reactions: Glycyrrhisoflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly involving the prenyl group, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Chemistry: It serves as a valuable compound for studying the chemical properties and reactions of prenylated isoflavones.
Industry: this compound is used in the cosmetic and pharmaceutical industries for its beneficial properties.
Comparison with Similar Compounds
Glycyrrhisoflavone is unique among prenylated isoflavones due to its specific structure and pharmacological properties. Similar compounds include:
Licochalcone A: Known for its anti-inflammatory and antimicrobial effects.
Echinatin: Exhibits antioxidant and anti-inflammatory activities.
Isobavachalcone: Known for its antimicrobial and anticancer properties
Uniqueness: this compound stands out due to its potent α-glucosidase inhibitory activity, which is not commonly observed in other similar compounds .
Properties
IUPAC Name |
3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-4-11-5-12(6-16(23)19(11)24)14-9-26-17-8-13(21)7-15(22)18(17)20(14)25/h3,5-9,21-24H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQWUUJQWPZLAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main biological activities reported for Glycyrrhisoflavone?
A1: this compound has been studied for several biological activities, including:
- α-Glucosidase inhibition: [] this compound demonstrates inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This property makes it a potential candidate for managing blood sugar levels.
- Antioxidant activity: [, ] Studies have shown that this compound possesses radical scavenging properties, particularly against the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. This antioxidant activity may contribute to its potential health benefits.
- Antimicrobial activity: [, ] this compound, particularly in combination with other compounds like methicillin, shows promising synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA). [] It also exhibits antibacterial activity against various other bacterial strains.
- Anti-HIV activity: [] Research suggests that this compound might have inhibitory effects against the human immunodeficiency virus (HIV).
- Anti-inflammatory activity: [, ] this compound has shown inhibitory activity against xanthine oxidase, an enzyme involved in inflammatory processes. []
Q2: What is the chemical structure of this compound and where is it found in nature?
A2: this compound is a prenylated isoflavone. Its structure consists of an isoflavone backbone with a prenyl group attached.
- Licorice (Glycyrrhiza uralensis): This is the most common source, particularly the roots. [, , , ]
- Psorothamnus schottii: This plant also yields this compound, often alongside other isoflavones. []
Q3: Are there any analytical methods available to quantify this compound in plant material?
A3: Yes, researchers have developed a validated HPLC-PDA method for quantifying this compound in the roots of Glycyrrhiza uralensis. [] This method uses a reversed-phase column with isocratic elution and UV detection at 260 nm. It offers good precision, accuracy, and sensitivity for determining this compound content in plant samples.
Q4: Has any computational work been done to study this compound's interactions with biological targets?
A4: Yes, in silico modelling and docking studies have been performed using this compound. [] One study investigated its potential as a tetanus inhibitor by docking it against a modelled tetanus toxin light chain. The results indicated that this compound exhibited favorable binding energy and interactions with key amino acids, suggesting its potential as a tetanus inhibitor.
Q5: What is known about the structure-activity relationship (SAR) of this compound?
A5: While specific SAR studies focusing solely on this compound might be limited, research on related isoflavones suggests that:
- Prenylation: The presence of the prenyl group in this compound's structure is likely crucial for its biological activities. [, ] Prenylation often enhances the lipophilicity and biological activity of natural compounds.
- Hydroxyl groups: The number and position of hydroxyl groups on the isoflavone skeleton can influence activity and selectivity towards different targets. [, ]
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